molecular formula C14H20N2O B257742 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole

1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole

Cat. No. B257742
M. Wt: 232.32 g/mol
InChI Key: JPCKVSVDOGJQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been studied extensively in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In

Scientific Research Applications

1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been studied extensively in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, this compound has been shown to modulate the activity of various enzymes and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is its unique structure, which makes it useful for a variety of applications. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which may limit its availability for certain applications.

Future Directions

There are many potential future directions for research on 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole. Some possible areas of focus include:
1. Investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of the compound's potential as a building block for the synthesis of novel materials with unique properties.
3. Further investigation of the compound's mechanism of action and the signaling pathways it modulates.
4. Development of more efficient and scalable synthesis methods for this compound.
5. Investigation of the compound's potential as a treatment for other inflammatory conditions, such as arthritis.
In conclusion, this compound is a unique and versatile compound that has been extensively studied in scientific research. This compound has a variety of potential applications, including as a pharmaceutical, agrochemical, and building block for novel materials. While there is still much to be learned about the mechanism of action and potential applications of this compound, the current research suggests that this compound holds great promise for the future.

Synthesis Methods

The synthesis of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is typically achieved through a multistep process. The first step involves the condensation of 4-methoxybenzaldehyde with 3,5,5-trimethyl-1-penten-3-ol to form the corresponding enamine. This enamine is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.

properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,5,5-trimethyl-4H-pyrazole

InChI

InChI=1S/C14H20N2O/c1-11-9-14(2,3)16(15-11)10-12-5-7-13(17-4)8-6-12/h5-8H,9-10H2,1-4H3

InChI Key

JPCKVSVDOGJQIT-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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